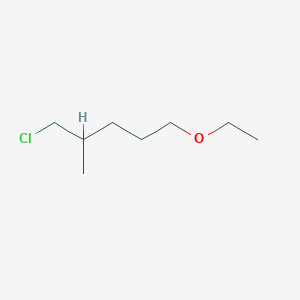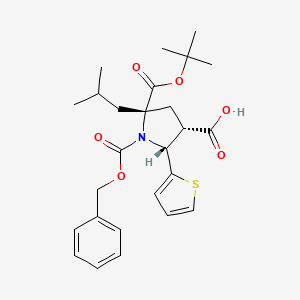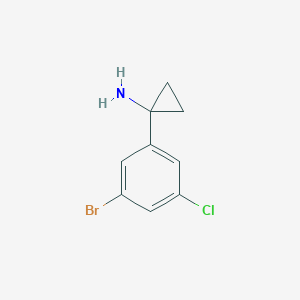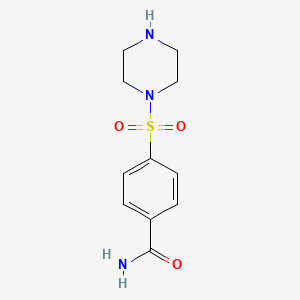![molecular formula C10H18O2 B13185448 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-Butoxy)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes a tert-butoxy group and an oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methyl]-6-oxabicyclo[31One efficient method for this involves the use of flow microreactor systems, which allow for a more sustainable and versatile process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high yield and purity. The use of microreactor technology is particularly advantageous in an industrial setting due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an azabicyclohexane ring instead of an oxabicyclohexane ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound used in antiviral medications.
Uniqueness
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its specific combination of a tert-butoxy group and an oxabicyclohexane ring. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3 |
Clé InChI |
DIKWQUQQUINRMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1CC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)






![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
